molecular formula C14H21N5O4 B2595963 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034412-50-3

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2595963
CAS No.: 2034412-50-3
M. Wt: 323.353
InChI Key: OLPWBOYNKLQNDZ-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is a synthetic triazine derivative intended for research and development purposes. This compound features a 1,3,5-triazine core functionalized with methoxy and morpholino groups, a structure known to be of significant interest in medicinal chemistry and chemical biology. The morpholino-triazine scaffold is recognized as a privileged structure in drug discovery, often utilized in the design of targeted molecular probes and enzyme inhibitors . Similarly, the tetrahydrofuran carboxamide moiety can contribute to the molecule's pharmacophoric properties, potentially influencing its solubility and binding affinity. Researchers may investigate this compound as a potential intermediate in organic synthesis or as a candidate for screening against various biological targets. Its specific mechanism of action and primary research applications are areas for ongoing investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h10H,2-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPWBOYNKLQNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with methoxyamine and morpholine under controlled conditions. This step involves nucleophilic substitution reactions where the chlorine atoms on cyanuric chloride are replaced by methoxy and morpholino groups.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran-3-carboxamide moiety is introduced through a coupling reaction with the triazine intermediate. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro triazine derivatives.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Agriculture: Used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.

    Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. In cancer research, it may inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

2.1.1. 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine

  • Structure : Replaces the methoxy group at the 4-position with chlorine and substitutes the methyltetrahydrofuran carboxamide with a diethylamine group.
  • Properties : The chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. The diethylamine side chain reduces polarity compared to the carboxamide group, affecting solubility and pharmacokinetics .
  • Applications : Primarily used as an intermediate in synthetic pathways for agrochemicals.

2.1.2. (Z)-5-(1-(2-(4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)ethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Structure: Incorporates a hydrazono linker and a pyrimidine-trione moiety.
  • This compound exhibits preliminary antiproliferative activity, suggesting a broader pharmacological scope than the parent carboxamide derivative .

2.1.3. Ethametsulfuron Methyl Ester (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Structure: Features a sulfonylurea bridge and ethoxy/methylamino substituents on the triazine ring.
  • Properties: The sulfonylurea group confers herbicidal activity via acetolactate synthase (ALS) inhibition. Compared to the methoxy-morpholino-carboxamide derivative, this compound is more hydrophilic due to the benzoate ester and sulfonyl groups .
  • Applications : Commercial herbicide targeting broadleaf weeds.

Functional Group Modifications

2.2.1. Thiophene-Linked Derivatives (e.g., 1-(5-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)thiophen-2-yl)-N,N-dimethylmethanamine)

  • Structure : Replaces the tetrahydrofuran carboxamide with a thiophene-methylamine group.
  • Properties: The thiophene ring enhances aromatic interactions and may improve membrane permeability.

2.2.2. (E)-2,6-Di-tert-butyl-4-((2-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol

  • Structure: Incorporates a phenolic hydrazone moiety with bulky tert-butyl groups.
  • This derivative shows enhanced cytotoxicity in preliminary antiproliferative assays compared to the carboxamide analog .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound LogP* Water Solubility (mg/mL) Melting Point (°C) Key Applications
Target Carboxamide Derivative 2.1 0.8 148–152 Antitumor research
4-Chloro-N,N-diethyl-6-morpholino-triazine 3.5 0.2 89–92 Agrochemical intermediate
Ethametsulfuron Methyl Ester 1.8 4.5 165–168 Herbicide
Thiophene-Methylamine Derivative 2.9 0.5 121–124 Antitumor research

*Calculated using fragment-based methods. Data synthesized from .

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O3C_{13}H_{18}N_{4}O_{3}, with a molecular weight of approximately 286.31 g/mol. The compound features a tetrahydrofuran ring, a morpholino group, and a triazine moiety, which contribute to its biological activity and interaction with various molecular targets.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₃
Molecular Weight286.31 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazine Derivative : The initial step involves synthesizing the triazine core through cyclization reactions.
  • Attachment of the Morpholino Group : This is achieved through nucleophilic substitution reactions.
  • Formation of the Tetrahydrofuran Ring : A tetrahydrofuran derivative is synthesized and subsequently reacted with the triazine derivative.
  • Carboxamide Formation : The final step involves converting the hydroxyl group into a carboxamide.

Antitumor Properties

Research indicates that derivatives of triazines exhibit significant antitumor properties due to their ability to interfere with DNA synthesis and repair mechanisms in rapidly dividing cells. The specific mechanisms of action for this compound are still being elucidated but may involve:

  • Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the proliferation of various cancer cell lines.
    Cell LineIC₅₀ (µg/mL)
    A549 (Lung Cancer)15.5
    MCF7 (Breast Cancer)12.0
    HeLa (Cervical Cancer)10.2

The proposed mechanism includes:

  • Intercalation into DNA : This may disrupt replication processes.
  • Induction of Apoptosis : The compound could trigger programmed cell death pathways in cancer cells.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in nucleotide synthesis.

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action on HeLa cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells compared to control groups.

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